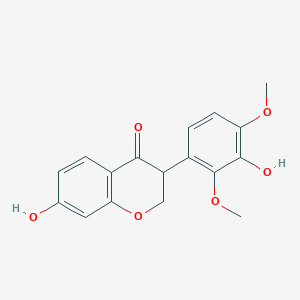![molecular formula C17H16ClN3O4 B12302245 3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)
3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK 366 is a potent inhibitor of kynurenine-3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway of tryptophan metabolism. This compound has shown significant potential in scientific research due to its high specificity and efficacy in inhibiting KMO, with IC50 values of 2.3 nM for human KMO and 0.7 nM for Pseudomonas fluorescens KMO .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GSK 366 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of GSK 366 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
GSK 366 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involving nucleophiles or electrophiles can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving GSK 366 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions are typically controlled to maintain the integrity of the compound and achieve the desired products .
Major Products Formed
The major products formed from the reactions of GSK 366 include various oxidized, reduced, and substituted derivatives. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
科学的研究の応用
GSK 366 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the kynurenine pathway and its role in various biochemical processes.
Biology: Employed in research to understand the biological functions of KMO and its involvement in cellular metabolism.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Huntington’s and Alzheimer’s diseases, as well as acute pancreatitis and multiple organ dysfunction syndrome
作用機序
GSK 366 exerts its effects by inhibiting kynurenine-3-monooxygenase, an enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine. This inhibition disrupts the kynurenine pathway, leading to altered levels of downstream metabolites. The molecular targets of GSK 366 include the active site of KMO, where it binds and prevents the enzyme from catalyzing its reaction. This inhibition has been shown to have beneficial effects in models of neurodegenerative diseases and other conditions .
類似化合物との比較
Similar Compounds
Ro 61-8048: Another KMO inhibitor with similar inhibitory properties but different chemical structure.
UPF 648: A KMO inhibitor with distinct pharmacokinetic properties compared to GSK 366.
Uniqueness of GSK 366
GSK 366 stands out due to its high potency and specificity for KMO, with very low IC50 values indicating strong inhibitory activity. Additionally, its detailed kinetic analysis suggests a true Ki value around 12 pM, making it one of the most potent KMO inhibitors known. The compound’s long dissociation half-life of approximately 12 hours further enhances its effectiveness in biological systems .
特性
分子式 |
C17H16ClN3O4 |
|---|---|
分子量 |
361.8 g/mol |
IUPAC名 |
3-[5-chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H16ClN3O4/c1-9-3-4-13(20-19-9)10(2)24-16-8-15-11(7-12(16)18)14(21-25-15)5-6-17(22)23/h3-4,7-8,10H,5-6H2,1-2H3,(H,22,23) |
InChIキー |
YWASLAPMFGBZQP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)
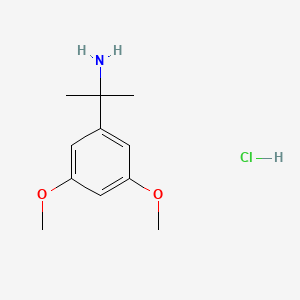
![9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride](/img/structure/B12302182.png)
![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)
![[5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12302190.png)
![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)

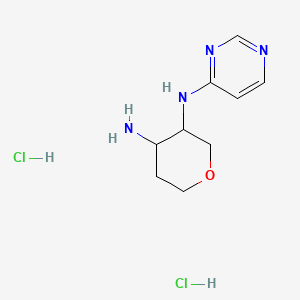
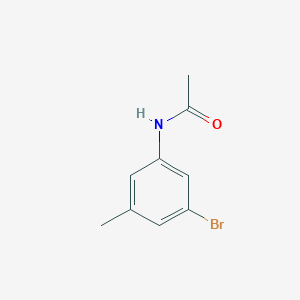
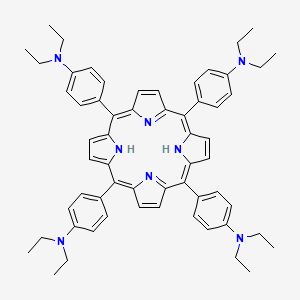
![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)
